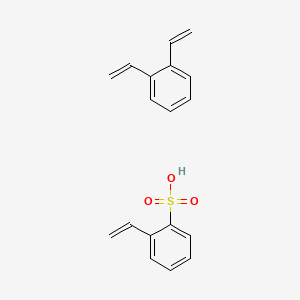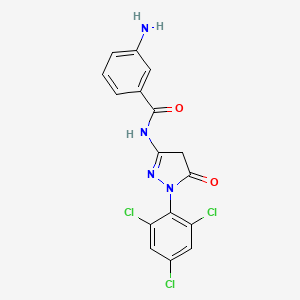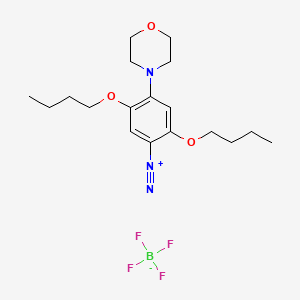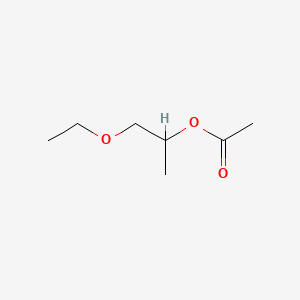
Isopropyldiphenylphosphin
Übersicht
Beschreibung
Isopropyldiphenylphosphine is an organophosphorus compound with the molecular formula C15H17P . It is characterized by the presence of a phosphine group attached to an isopropyl group and two phenyl groups. This compound appears as a colorless liquid or crystalline solid and is soluble in organic solvents such as ethanol and dichloromethane . It is widely used as a ligand and catalyst in various organic synthesis reactions .
Wissenschaftliche Forschungsanwendungen
Isopropyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals through its role in catalytic processes.
Industry: It is used as a polymer additive, solvent, and catalyst precursor.
Wirkmechanismus
Target of Action
Isopropyldiphenylphosphine is primarily used as a ligand and catalyst in various organic synthesis reactions . It plays a crucial role in facilitating these reactions by binding to the active sites of the reactants, thereby lowering the activation energy and speeding up the reaction process .
Mode of Action
As a ligand, isopropyldiphenylphosphine interacts with its targets by forming coordinate covalent bonds. This interaction alters the electronic structure of the reactants, enabling them to undergo reactions that they otherwise wouldn’t . It is particularly effective in facilitating cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions .
Biochemical Pathways
For instance, some phosphine compounds are involved in the biosynthesis of terpenoids, a class of natural products with diverse structures and essential biological functions . .
Pharmacokinetics
It’s known that the compound is sensitive to air and should be stored under inert gas at 2-8°c . This suggests that its stability and bioavailability could be significantly affected by environmental conditions and storage methods.
Result of Action
The primary result of isopropyldiphenylphosphine’s action is the facilitation of various organic reactions. By acting as a ligand and catalyst, it enables the efficient synthesis of a wide range of organic compounds . The specific molecular and cellular effects of its action would depend on the nature of the reaction and the compounds involved.
Biochemische Analyse
Biochemical Properties
Isopropyldiphenylphosphine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It interacts with enzymes and proteins that contain metal centers, such as palladium, nickel, and iridium complexes. These interactions facilitate various catalytic reactions, including aryl- and alkenylcyanation, methoxycarbonylation, and hydroesterification . The nature of these interactions involves the coordination of the phosphorus atom in isopropyldiphenylphosphine to the metal center, stabilizing the catalytic complex and enhancing its reactivity.
Cellular Effects
Isopropyldiphenylphosphine influences cellular processes by interacting with metal-containing enzymes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s role in catalytic reactions can lead to the production of bioactive molecules that modulate cellular functions. Additionally, isopropyldiphenylphosphine may impact the redox state of cells by participating in redox reactions involving metal complexes .
Molecular Mechanism
At the molecular level, isopropyldiphenylphosphine exerts its effects through binding interactions with metal centers in enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific catalytic process. For instance, in palladium-catalyzed cross-coupling reactions, isopropyldiphenylphosphine coordinates with the palladium center, facilitating the formation of carbon-carbon bonds . These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of isopropyldiphenylphosphine in laboratory settings can vary over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air and moisture . Long-term studies in in vitro and in vivo settings have shown that isopropyldiphenylphosphine can maintain its catalytic activity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
In animal models, the effects of isopropyldiphenylphosphine vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, isopropyldiphenylphosphine may exhibit toxic effects, including respiratory irritation and potential damage to organs . These adverse effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Isopropyldiphenylphosphine is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, in the hydroesterification of vinylarenes, isopropyldiphenylphosphine forms complexes with palladium, driving the conversion of substrates into valuable products .
Transport and Distribution
Within cells and tissues, isopropyldiphenylphosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments .
Subcellular Localization
Isopropyldiphenylphosphine’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its catalytic effects. These localization patterns are crucial for the compound’s activity, as they determine the specific biochemical processes it can influence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyldiphenylphosphine is typically synthesized by reacting bromodiphenyl phosphine with isopropyl magnesium halide under anhydrous conditions . The reaction proceeds as follows: [ \text{BrP(C}_6\text{H}_5\text{)}_2 + \text{(CH}_3\text{)}_2\text{Mg} \rightarrow \text{(CH}_3\text{)}_2\text{P(C}_6\text{H}_5\text{)}_2 + \text{MgBr}_2 ]
Industrial Production Methods: In industrial settings, the synthesis of isopropyldiphenylphosphine follows similar routes but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The reaction is carried out under inert gas (nitrogen or argon) to prevent oxidation and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form isopropyldiphenylphosphine oxide.
Substitution: It participates in substitution reactions, particularly in the formation of coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions often involve transition metal salts such as palladium chloride or nickel chloride under inert atmosphere conditions.
Major Products:
Oxidation: Isopropyldiphenylphosphine oxide.
Substitution: Various coordination complexes, such as palladium-isopropyldiphenylphosphine complexes.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: A simpler phosphine ligand with two phenyl groups.
Comparison:
Isopropyldiphenylphosphine vs. Triphenylphosphine: Isopropyldiphenylphosphine has an isopropyl group, which can provide different steric and electronic properties compared to the three phenyl groups in triphenylphosphine.
Isopropyldiphenylphosphine vs. Diphenylphosphine: The presence of the isopropyl group in isopropyldiphenylphosphine introduces additional steric hindrance and electronic effects, making it unique in its reactivity and applications.
Isopropyldiphenylphosphine stands out due to its specific structural features, which influence its behavior as a ligand and catalyst in various chemical reactions.
Eigenschaften
IUPAC Name |
diphenyl(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAIAIZAVMQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213143 | |
| Record name | Isopropyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-40-3 | |
| Record name | (1-Methylethyl)diphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyldiphenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6372-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyldiphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyldiphenylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4L63D5AEQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isopropyldiphenylphosphine interact with copper(I) iodide?
A1: Isopropyldiphenylphosphine acts as a monodentate phosphine ligand, coordinating to copper(I) iodide to form complexes with varying stoichiometries. In a study by Fettouhi et al. [], a 2:1 stoichiometry of Isopropyldiphenylphosphine to copper(I) iodide resulted in a dimeric four-coordinate complex, [(PPriPh2)2CuI]2. This dimer features a distorted tetrahedral geometry around each copper center, bridged by iodide ligands, forming a P2Cu(μ-I)2CuP2 core [].
Q2: What is the influence of Isopropyldiphenylphosphine's structure on the geometry of the resulting copper complexes?
A2: The steric bulk of Isopropyldiphenylphosphine plays a role in the geometry of the copper(I) complexes. Despite having a larger cone angle (150°) than trimethylphosphine (PMe3, 118°), the P-Cu-P bond angle in [(PPriPh2)2CuI]2 (116.29(3)°) is smaller than that observed in [(PMe3)2CuI]2 (120.1°) []. This suggests that factors beyond steric effects, such as packing forces within the crystal lattice, might influence the final geometry.
Q3: What are the catalytic applications of Isopropyldiphenylphosphine in polymerization reactions?
A3: When combined with methylaluminoxane (MAO), the cobalt(II) complex containing Isopropyldiphenylphosphine, CoCl2(PiPrPh2)2, exhibits remarkable activity and stereospecificity in the 1,2-polymerization of conjugated dienes []. This catalyst system enables the synthesis of highly stereoregular 1,2 polymers from 1,3-butadiene, E-1,3-pentadiene, 1,3-hexadiene, and 3-methyl-1,3-pentadiene, some of which were previously unattainable [].
Q4: Can you provide the molecular formula and weight of Isopropyldiphenylphosphine?
A4: The molecular formula for Isopropyldiphenylphosphine is C15H17P, and its molecular weight is 228.28 g/mol.
Q5: Are there any studies on the stability of Isopropyldiphenylphosphine or its complexes?
A5: While the provided abstracts do not delve into the detailed stability studies of Isopropyldiphenylphosphine or its complexes, the successful synthesis and isolation of the copper(I) and cobalt(II) complexes indicate a degree of stability under the reported reaction conditions [, ]. Further investigations into factors influencing stability, such as air and moisture sensitivity, would be beneficial for understanding its long-term storage and handling requirements.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














